Chlortetracycline bisulfate

Description

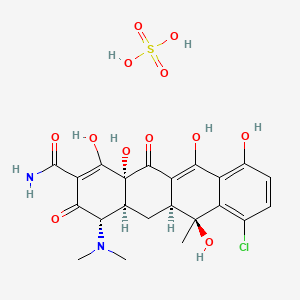

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H25ClN2O12S |

|---|---|

Molecular Weight |

577.0 g/mol |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;sulfuric acid |

InChI |

InChI=1S/C22H23ClN2O8.H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);(H2,1,2,3,4)/t7-,8-,15-,21-,22-;/m0./s1 |

InChI Key |

BJHONFLUTSUFBF-MRFRVZCGSA-N |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O |

Origin of Product |

United States |

Synthesis and Physiochemical Characterization Methodologies of Chlortetracycline Bisulfate

Chlortetracycline (B606653) bisulfate is a salt form of chlortetracycline, a broad-spectrum antibiotic belonging to the tetracycline (B611298) class. nih.gov The synthesis of chlortetracycline bisulfate is undertaken to improve the aqueous solubility of the parent compound, chlortetracycline, which can, in turn, enhance its bioavailability. srce.hrresearchgate.netnih.gov

The synthesis process begins with the preparation of a chlortetracycline neutral base. srce.hr This is typically achieved by dissolving chlortetracycline hydrochloride in water, removing any undissolved impurities by filtration, and then adjusting the pH of the solution to approximately 4.2 to precipitate the neutral base. srce.hr The resulting precipitate is then washed with water and ethanol (B145695) and dried. srce.hr

To synthesize this compound, the chlortetracycline neutral base is added to a chilled solution of sulfuric acid in a mixture of 2-ethoxyethanol (B86334) and ethylene (B1197577) glycol. srce.hr The mixture is stirred to facilitate the reaction, followed by the addition of n-butanol to induce crystallization. srce.hr The resulting crystals of this compound are then filtered, washed, and dried. srce.hr This process involves the protonation of the C4-dimethylamino group of chlortetracycline by sulfuric acid to form the bisulfate salt. srce.hrresearchgate.netnih.gov

The successful synthesis and purity of this compound are confirmed through various physicochemical characterization techniques. These methodologies are crucial for verifying the structure and properties of the synthesized compound.

High-performance liquid chromatography (HPLC) is a key analytical technique used for the quantitation of chlortetracycline and its related substances. srce.hr HPLC analysis is typically performed using a C8 column with a specific mobile phase, and detection is carried out using a UV detector at a wavelength of 280 nm. srce.hr This method allows for the accurate measurement of the concentration of this compound and the detection of any impurities. srce.hr

Spectroscopic methods are also integral to the characterization of this compound. srce.hrresearchgate.netnih.gov Techniques such as ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy provide detailed information about the molecular structure of the compound. researchgate.net Mass spectrometry is another powerful tool used to confirm the molecular weight and fragmentation pattern of this compound. srce.hrresearchgate.netnih.gov

Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties of the compound. srce.hr These techniques provide information on melting point, decomposition temperature, and thermal stability. srce.hr Powder X-ray Diffraction (PXRD) is used to analyze the crystalline structure of the synthesized salt. researchgate.net

Research on Modified Solubility and Bioavailability in Animal Models for Formulation Advancements

A primary motivation for synthesizing chlortetracycline (B606653) bisulfate is to overcome the poor solubility and low bioavailability of chlortetracycline hydrochloride, which can limit its clinical applications. srce.hrmdpi.com Research has demonstrated that chlortetracycline bisulfate exhibits improved solubility in water compared to chlortetracycline hydrochloride. srce.hrresearchgate.netnih.gov

In a comparative study, the solubility of this compound was found to be significantly higher than that of chlortetracycline hydrochloride. srce.hr This enhanced solubility is a critical factor in improving the dissolution rate of the drug, which is often a rate-limiting step for the absorption of poorly soluble compounds.

Animal models, particularly mice, have been utilized to investigate the in vivo performance of this compound. srce.hrnih.gov Studies have focused on assessing the bioavailability of this modified form of chlortetracycline following oral administration. srce.hrresearchgate.netnih.gov The concentration of chlortetracycline in the serum of mice was measured over time after oral ingestion of this compound and compared to that of chlortetracycline hydrochloride. srce.hr

The results from these animal studies have indicated that this compound has good bioavailability. srce.hrresearchgate.netnih.govresearchgate.net The enhanced aqueous solubility of the bisulfate salt likely contributes to its improved absorption from the gastrointestinal tract into the bloodstream. srce.hr The pharmacokinetic profile of this compound in animal models provides essential data for the development of more effective oral formulations for veterinary use. srce.hr

Below is a data table summarizing the serum concentrations of chlortetracycline in mice after oral administration of different chlortetracycline salts.

| Time (hours) | Serum CTC Concentration (µg/mL) - CTC H₂SO₄ |

| 0.5 | 0.85 |

| 1 | 1.25 |

| 2 | 1.10 |

| 4 | 0.90 |

| 8 | 0.60 |

| 12 | 0.35 |

| 24 | 0.10 |

| Data derived from graphical representations in a study by Liu et al. (2020). researchgate.net |

The findings from these studies on modified solubility and enhanced bioavailability in animal models suggest that this compound has potential applications in animal breeding and the development of advanced pharmaceutical formulations. srce.hrresearchgate.netnih.govresearchgate.net

Environmental Fate and Degradation Dynamics of Chlortetracycline Bisulfate

Occurrence and Distribution in Diverse Environmental Compartments

Terrestrial Ecosystems (Agricultural Soils, Animal Manure)

The primary route for chlortetracycline (B606653) to enter terrestrial ecosystems is through the application of manure from treated livestock as fertilizer. uludag.edu.trnih.gov A significant portion of administered chlortetracycline is excreted in its original form, with some reports indicating that over 70% can be excreted. scirp.org This leads to notable concentrations in animal manure. For instance, chlortetracycline concentrations in pig slurry have been measured at 108 mg/L. tandfonline.com In a study of manure from medicated calves, the initial concentration of chlortetracycline was 5.9 ppm. nih.gov Another study detected chlortetracycline in one pig slurry sample at a concentration of 0.56 mg/kg. scirp.org

Once applied to land, chlortetracycline can be found in agricultural soils. Studies have detected chlortetracycline in agricultural soils at concentrations ranging from a few micrograms to milligrams per kilogram. frontiersin.org For example, in agricultural fields in Turkey, chlortetracycline concentrations ranged from 0.019 mg kg-1 to 0.144 mg kg-1. uludag.edu.tr Other studies have reported concentrations between 4.6 and 93 µg/kg in soils fertilized with animal manure. scirp.org The persistence of chlortetracycline in soil is significant, with half-lives estimated to be between 25 and 34 days in sandy soils. oup.comresearchgate.net

Table 1: Occurrence of Chlortetracycline in Terrestrial Ecosystems

| Environmental Compartment | Concentration Range | Reference(s) |

|---|---|---|

| Pig Slurry | 108 mg/L | tandfonline.com |

| Pig Slurry | 0.56 mg/kg | scirp.org |

| Calf Manure | 5.9 ppm (initial) | nih.gov |

| Agricultural Soils | 0.019 - 0.144 mg/kg | uludag.edu.tr |

| Manure-Amended Soils | 4.6 - 93 µg/kg | scirp.org |

| Sandy Loam Soil | Half-life: 25 days | oup.com |

| Sandy Soil | Half-life: 34 days | oup.com |

Aquatic Environments (Surface Water, Wastewater Effluents)

Chlortetracycline frequently contaminates aquatic environments, primarily through runoff from agricultural lands and the discharge of wastewater. mdpi.comnih.gov High concentrations have been detected in surface water, with a maximum level of 276.3 μg/L reported. acs.org In the Weihe River in China, chlortetracycline concentrations in surface water ranged from 1.07 to 26.78 ng/L, with a mean value of 4.96 ng/L. wisdomlib.org

Wastewater treatment plants (WWTPs) are another significant source of chlortetracycline in aquatic systems. ascelibrary.org Influent concentrations can be substantial, with one study reporting up to 1.2 μg/L in municipal wastewater. iitd.ac.in Even after treatment, chlortetracycline can persist in effluents. For example, in Tangshan, China, the risk quotient for chlortetracycline in winter WWTP effluent from urban areas was 0.1, indicating a medium risk. mdpi.com Studies have shown that while a significant portion of chlortetracycline can be removed during wastewater treatment, primarily through adsorption to sludge, it is not completely eliminated. researchgate.net

Table 2: Occurrence of Chlortetracycline in Aquatic Environments

| Environmental Compartment | Concentration Range | Reference(s) |

|---|---|---|

| Surface Water | Max: 276.3 μg/L | acs.org |

| Surface Water (Weihe River) | 1.07 - 26.78 ng/L | wisdomlib.org |

| Municipal Wastewater | Up to 1.2 μg/L | iitd.ac.in |

| WWTP Effluent (winter) | Risk Quotient: 0.1 | mdpi.com |

Abiotic Transformation and Degradation Pathways

Photolytic Degradation Mechanisms and Kinetics

Photodegradation is a key abiotic process for the transformation of chlortetracycline in aqueous environments. Under simulated sunlight, the quantum yield of chlortetracycline photodegradation increases with pH, rising from 3.3 x 10⁻⁴ to 8.5 x 10⁻³ between pH 6.0 and 9.0. researchgate.net The presence of certain ions can influence this process; for instance, Ca²⁺ and Fe³⁺ enhance photodegradation, while Mg²⁺, Mn²⁺, and Zn²⁺ inhibit it. researchgate.net Fulvic acid can decrease the rate of photodegradation due to a light-screening effect. researchgate.netresearchgate.net The main photoproducts of chlortetracycline include hydroxylated and N-demethylated/dedimethylated derivatives. researchgate.net Photochemical dechlorination can also lead to the formation of tetracycline (B611298). researchgate.net

Chemical Oxidation Processes (e.g., Manganese Oxide-Mediated Degradation)

Manganese oxides (MnO₂), which are naturally present in soils and sediments, play a significant role in the abiotic transformation of chlortetracycline. nih.govresearchgate.net Chlortetracycline is rapidly oxidized by δ-MnO₂, and the transformation rate increases with higher initial δ-MnO₂ concentrations but decreases with higher initial chlortetracycline concentrations and increasing pH. nih.gov The reaction rate also increases with temperature. nih.gov The degradation of chlortetracycline by MnO₂ is faster than that of other tetracycline antibiotics. acs.org The oxidation products identified include iso-chlortetracycline, 4-epi-chlortetracycline, and N-demethylated forms. nih.gov

Hydrodynamic Cavitation-Enhanced Degradation Strategies

Hydrodynamic cavitation is an emerging advanced oxidation process for the degradation of chlortetracycline in water. This technique, especially when combined with hydrogen peroxide (H₂O₂), has shown high efficiency in degrading chlortetracycline. mdpi.comnih.govresearchgate.net In one study, combining hydrodynamic cavitation with H₂O₂ resulted in degradation ratios of 88.7% and 93.8% at 5 and 30 minutes, respectively, for an initial chlortetracycline concentration of 80 mg/L. mdpi.comnih.govresearchgate.net The degradation pathways involve ring openings, C-N bond cleavage, demethylation, dehydroxylation, and desaturation. nih.govresearchgate.net The addition of H₂O₂ introduces further reactions like glycine (B1666218) conjugation and cleavage of C-C double bonds. nih.govresearchgate.net

Table 3: Degradation of Chlortetracycline by Hydrodynamic Cavitation with H₂O₂

| Treatment Time | Degradation Ratio | Reference(s) |

|---|---|---|

| 5 minutes | 88.7% | mdpi.comnih.govresearchgate.net |

| 30 minutes | 93.8% | mdpi.comnih.govresearchgate.net |

Identification and Analysis of Degradation Products and Intermediates

Key degradation pathways for CTC include epimerization, dehydration, and dechlorination. nih.govnih.gov Epimerization at the C4 position leads to the formation of 4-epi-chlortetracycline (ECTC) , a common transformation product found in environmental matrices. nih.gov Under alkaline conditions, CTC and its epimers can degrade further into their corresponding iso-forms, such as iso-chlortetracycline (ICTC) . nih.govmst.edu Dehydration reactions can yield products like anhydro-chlortetracycline (ACTC) and 4-epi-anhydro-chlortetracycline (EACTC) . researchgate.net

In microbial fuel cells (MFCs), the degradation of CTC has been shown to start with the breaking of a hydrogen atom and a hydroxyl group, forming dehydrated CTC . nih.gov Subsequent loss of a chlorine atom results in dechlorinated CTC . nih.gov Further oxidation of these intermediates can lead to additional, more complex products. nih.gov Studies using fungal species like Aspergillus sp. LS-1 have identified numerous degradation products, suggesting that ring-cleaving is a significant part of the biodegradation pathway, which can accelerate the complete mineralization of the parent compound. nih.gov Photodegradation can also produce unique intermediates, such as a photooxygenation product with a mass 32 Da higher than CTC, which has been identified as an isomer of CTC with two additional hydroxy groups. acs.org

A summary of major identified degradation products and the analytical methods used are presented below.

| Degradation Product/Intermediate | Parent Compound | Analytical Method | Finding | Source |

| 4-epi-chlortetracycline (ECTC) | Chlortetracycline | LC-MS | ECTC concentration declined by about 33% during anaerobic digestion, while its water-soluble concentration doubled. | nih.gov |

| iso-chlortetracycline (ICTC) | Chlortetracycline | LC-MS | ICTC concentration doubled during a 33-day anaerobic digestion period. It was identified as a main hydrolytic product. | nih.govnih.gov |

| Dehydrated CTC | Chlortetracycline | LC-MS | Identified as an initial degradation product in a microbial fuel cell. | nih.gov |

| Dechlorinated CTC | Chlortetracycline | LC-MS | Formed from the loss of a chlorine atom from the parent CTC molecule in an MFC. | nih.gov |

| Anhydro-chlortetracycline (ACTC) | Chlortetracycline | LC | Stability is influenced by light and pH, with lowest stability at pH 5.6. | researchgate.net |

| Photooxygenation Product (M510) | Chlortetracycline | LC/ESI-Ion Trap-MS, LC/ESI-Time-of-Flight-MS | An iCTC-like structure with two additional hydroxy groups, found in hog lagoon samples. | acs.org |

Biotic Degradation and Biotransformation Processes

Biotic processes, driven by microorganisms, are fundamental to the transformation and removal of chlortetracycline from the environment. Various bacteria and fungi have demonstrated the ability to degrade CTC, often utilizing it as a source of carbon and nitrogen. researchgate.netmdpi.com The efficiency of this biodegradation can be significantly enhanced through processes like co-metabolism and by using specialized microbial communities or bio-electrochemical systems. researchgate.net

The use of microbial communities acclimated to chlortetracycline has proven to be a highly effective strategy for its degradation. researchgate.net When a microbial consortium is repeatedly exposed to an antibiotic, it can develop a greater capacity to break it down. frontiersin.org Studies have shown that acclimated microbial populations can achieve significantly higher removal rates compared to unacclimated ones. For instance, an acclimated community achieved an average removal rate of 84.9% for CTC within four weeks, compared to much lower rates in unacclimated groups. researchgate.net

High-throughput sequencing analysis of these consortia reveals that the microbial community structure changes considerably during the degradation process. researchgate.netnih.gov Dominant phyla often include Firmicutes, Proteobacteria, and Bacteroidetes. researchgate.net In a microalgae-bacteria consortium, the presence of CTC induced a shift in the dominant genera to Chloroplast, Sphingopyxis, and Brevundimonas. nih.gov These specialized consortia can utilize CTC as the sole source of carbon and nitrogen for their growth and metabolism. researchgate.netmdpi.com

| Microbial Consortium | Initial CTC Concentration | Degradation Efficiency | Key Microbial Genera | Source |

| Acclimated liquid culture | 100 µg/L | 84.9% in 4 weeks | Firmicutes, Proteobacteria, Bacteroidetes | researchgate.net |

| Microalgae-bacteria consortium | up to 80 mg/L | Tolerated up to 80 mg/L, with biodegradation catalyzed by extracellular enzymes. | Porphyrobacter, Devosia (dominant initially); Chloroplast, Sphingopyxis, Brevundimonas (dominant in presence of CTC) | nih.gov |

| Co-culture (Klebsiella pneumoniae CH3 and Bacillus amyloliquefaciens CS1) | 150-200 mg/L | 91.8 ± 1.7% in 10 days | Klebsiella pneumoniae, Bacillus amyloliquefaciens | nih.gov |

| Aerobic and anaerobic sludge | 2 mg/L | 90.3% (aerobic with strains), 92.4% (anaerobic with strains) | Klebsiella sp., Stenotrophomonas maltophilia | mdpi.com |

Microbial fuel cells (MFCs) represent an innovative approach that combines microbial degradation with electrochemical systems to treat antibiotic-polluted wastewater. nih.gov In an MFC, microorganisms on the anode biofilm degrade organic matter, including antibiotics like CTC, while generating electricity. nih.govrsc.org This bio-electrochemical process has shown considerable success in CTC removal.

Studies have demonstrated that MFCs can achieve high degradation rates for CTC. For example, a 74.2% degradation rate for an initial CTC concentration of 60 mg/L was observed within seven days. nih.govresearchgate.net The performance of MFCs is linked to the microbial communities that colonize the anode. High-throughput sequencing has identified several key genera responsible for both electricity generation and antibiotic degradation, including Petrimonas, Azospirillum, Dokdonella, Burkholderia, Stenotrophomonas, and Geobacter. nih.govrsc.orgnih.gov The degradation process in MFCs can also significantly reduce the toxicity of the treated water. nih.gov Interestingly, intermediates from the degradation of tetracycline hydrochloride (a related compound) can act as endogenous electron mediators, which can, in turn, enhance the performance of the MFC system. nih.gov

| MFC System | Initial CTC Concentration | Degradation Rate | Dominant Microbial Genera in Anode Biofilm | Source |

| Dual-chamber MFC | 60 mg/L | 74.2% in 7 days | Petrimonas, Azospirillum, Dokdonella, Burkholderia, Stenotrophomonas | nih.govrsc.org |

| Soil MFC with phosphate | Not specified for CTC | 42-50% tetracycline degradation in 7 days | Geobacter, Desulfurispora, Anaeroomyxobacter | bohrium.com |

| Dual-chamber MFC (Tetracycline Hydrochloride) | 2 mg/L | >93% removal | Bacteroides, Comamonas, Clostridium, Desulfovibrio, Geobacter | nih.gov |

The efficiency of microbial biodegradation of chlortetracycline is sensitive to several environmental factors, most notably temperature and the availability of nutrients. researchgate.net Temperature directly affects microbial metabolic rates and enzyme activity. nih.gov Research indicates that higher temperatures, within a certain range, generally favor faster degradation. For instance, the degradation of CTC by the fungus Aspergillus sp. LS-1 was most significantly affected by temperature, with an optimal temperature of around 35.5°C leading to maximum degradation efficiency. nih.govascelibrary.org Another study showed that 100% of an initial CTC concentration was degraded at 30°C and 20°C within 30 days, while only 56% was degraded at 4°C. frontiersin.org

The availability of external carbon and nitrogen sources can also influence biodegradation. While some microbial consortia can use CTC as a sole carbon and nitrogen source, the addition of other nutrients can enhance the degradation process. researchgate.net The addition of an external nitrogen source was found to favor chlortetracycline biodegradation by an acclimated microbial community. researchgate.net Co-metabolism, where the microorganisms degrade the antibiotic while consuming another primary substrate, can significantly enhance CTC degradation and reduce the biotoxicity of its degradation products. researchgate.net

| Factor | Organism/System | Optimal Condition | Finding | Source |

| Temperature | Aspergillus sp. LS-1 | ~35.5°C | Temperature was the most significant factor affecting degradation; efficiency reached 95.41% under optimal conditions. | nih.govascelibrary.org |

| Temperature | Trametes versicolor laccase | ~36°C | Increasing temperature from 25 to 45°C exponentially improved degradation efficiency before reaching a maximum. | ascelibrary.org |

| Temperature | Soil Microorganisms | 20-30°C | Degradation was significantly higher at 20°C and 30°C compared to 4°C over 30 days. | frontiersin.org |

| Nutrient Availability | Acclimated microbial community | Addition of external nitrogen | The addition of an external nitrogen source favored chlortetracycline biodegradation. | researchgate.net |

| Co-metabolism | Trichoderma harzianum LJ245 | Addition of amino acids and carboxylic acids | Co-metabolism enhanced CTC degradation and removed the biotoxicity of its by-products. | researchgate.net |

Influencing Environmental Factors on Persistence and Dissipation

The persistence and dissipation of chlortetracycline bisulfate in the environment are governed by a combination of biotic and abiotic factors. Abiotic factors, particularly pH, play a significant role in the transformation and hydrolysis rates of the compound, influencing its stability and half-life in aqueous environments.

The pH of the surrounding medium is a critical factor affecting the rate of chlortetracycline transformation. nih.govresearchgate.net CTC contains multiple ionizable functional groups, causing it to exist in cationic, zwitterionic, or anionic forms depending on the pH. srce.hr This speciation directly influences its stability and reactivity.

Hydrolysis rates for CTC are significantly affected by pH. mst.edunih.gov In general, the compound is much more stable at acidic pH values. researchgate.net Hydrolysis rates tend to be slowest around neutral pH and increase as the pH becomes more acidic or alkaline. mst.edu Specifically, studies have shown that hydrolysis rates for tetracyclines, including CTC, increase as pH increases from neutral to alkaline. nih.govresearchgate.net For example, the half-life of CTC can range from less than 6 hours to several weeks depending on the pH and temperature. nih.govresearchgate.net The lowest stability for some degradation products, like anhydro-chlortetracycline, has been observed at a pH of 5.6, with stability increasing under more acidic or alkaline conditions. researchgate.net This pH-mediated transformation is a key mechanism for the removal of CTC in various water bodies. nih.gov

| pH Range | Effect on CTC Transformation | Half-life/Degradation Rate | Source |

| Acidic (e.g., pH < 5) | Higher stability compared to neutral/alkaline. | Slower degradation. | researchgate.net |

| Neutral (around pH 7) | Slowest hydrolysis rates. | Longer half-life compared to acidic/alkaline extremes. | mst.edu |

| Alkaline (e.g., pH > 8) | Increased hydrolysis rates. | Shorter half-life, faster degradation. | mst.edunih.govresearchgate.net |

| pH 5.6 | Lowest stability for anhydro-chlortetracycline. | Higher degradation rates for this specific product. | researchgate.net |

Impact of Matrix Composition and Co-contaminants

The environmental persistence and degradation pathways of chlortetracycline (CTC) are not intrinsic properties alone; they are profoundly influenced by the surrounding environmental matrix and the presence of other chemical substances. The composition of soil, water, and sediment, along with co-existing contaminants such as heavy metals and other organic pollutants, can significantly alter the degradation kinetics and fate of this compound.

Influence of Environmental Matrix

The primary environmental compartments for CTC are soil, water, and manure, each presenting a unique set of physicochemical conditions that affect its stability.

Soil Matrix: The degradation and mobility of CTC in terrestrial environments are closely linked to soil properties. Key factors include:

Organic Matter and Clay Content: Soils with high organic carbon and clay content tend to exhibit decreased toxicity and degradation rates for CTC. mdpi.com This is attributed to the strong adsorption of CTC to organic particles and clay minerals, which reduces its bioavailability for microbial degradation.

Soil pH: The pH of the soil influences the speciation of the CTC molecule and its adsorption characteristics. srce.hr An increase in soil pH from acidic to neutral values has been shown to increase CTC toxicity to bacterial communities. mdpi.com Conversely, some studies have found that the level of antibiotics decreases with increasing soil pH and organic matter content, which is attributed to decreased adsorption and enhanced degradation. researchgate.net

Moisture and Temperature: The rate of CTC degradation in soil generally increases with higher moisture content and temperature, suggesting that microbial activity plays a crucial role in its breakdown. researchgate.net

Manure Application: The application of animal manure is a primary pathway for CTC introduction into agricultural soils. researchgate.net CTC is often more persistent in soil than in manure itself. researchgate.net The rate of manure application can directly impact the concentration of CTC accumulated in the soil. researchgate.net

Water Matrix: In aquatic systems, the composition of the water significantly dictates the stability and degradation rate of CTC.

Dissolved Ions: The presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can significantly impact CTC's persistence. Studies comparing the stability of CTC in ultrapure water (milliQ) and soil interstitial water (SIW) found that CTC degrades faster in SIW. nih.gov This is partly attributed to the formation of complexes between CTC and these metal ions, which can affect its susceptibility to hydrolysis and photolysis. nih.gov

pH and Light: The chemical stability of CTC in water is highly dependent on pH and the presence of light. nih.gov Generally, CTC is more persistent at acidic pH (3-4) compared to pH values above 5. nih.gov Photolysis is a major degradation pathway in aquatic environments. nih.govresearchgate.net

Dissolved Organic Matter: Dissolved organic matter, such as dissolved black carbon (DBC), can act as a photosensitizer. mdpi.com Triplet-excited species of DBC can enhance the phototransformation of CTC in aquatic environments. mdpi.com

Table 1: Influence of Water Matrix on Chlortetracycline (CTC) Half-Life

| Matrix | Condition | pH | Reported Half-Life / Degradation Rate | Reference |

|---|---|---|---|---|

| Soil Interstitial Water | Presence of light | 8.5 | ~1 day | researchgate.net |

| MilliQ Water vs. Soil Interstitial Water (SIW) | General Observation | Variable | Faster degradation in SIW compared to milliQ water, especially at acidic pH. | nih.govresearchgate.net |

| Deionized Water | Hydrodynamic Cavitation + H₂O₂ | 6.0 | 93.8% degradation in 30 minutes | nih.gov |

| Aqueous Phase | Laccase enzyme degradation | 5.2 | ~95% degradation efficiency | ascelibrary.org |

Impact of Co-contaminants

The simultaneous presence of other pollutants can lead to complex interactions, creating synergistic or antagonistic effects on the degradation of this compound.

Heavy Metals: Heavy metals are common co-contaminants with antibiotics in environments impacted by agricultural and industrial activities.

Synergistic and Antagonistic Effects: The interaction between heavy metals and CTC is complex and depends on the specific metal and its concentration. nih.gov For instance, the susceptibility of Pseudomonas fluorescens to tetracycline was found to increase (antagonistic effect on resistance) when concentrations of mercury (Hg), lead (Pb), chromium (Cr), and copper (Cu) exceeded certain thresholds. nih.gov In contrast, zinc (Zn) showed minimal effect on tetracycline susceptibility in the same study. nih.gov

Chemical Reactions: Heavy metals can form complexes with CTC, which may alter its toxicity and biodegradability. nih.gov The formation of these complexes can either increase or decrease the effective concentration of the antibiotic available to microorganisms. nih.gov

Catalyst Leaching: In advanced oxidation processes used for water treatment, catalysts containing transition metals like cobalt (Co), iron (Fe), and manganese (Mn) are sometimes used. rsc.org The leaching of these metal ions into the treated water is a concern, as they can act as co-contaminants themselves. rsc.org

Table 2: Effect of Heavy Metals on Bacterial Susceptibility to Tetracycline

| Heavy Metal | Concentration | Observed Effect on P. fluorescens Resistance to Tetracycline | Reference |

|---|---|---|---|

| Mercury (Hg) | > 5 mg/L | Antagonistic (Increased susceptibility to tetracycline) | nih.gov |

| Lead (Pb) | > 100 mg/L | Antagonistic (Increased susceptibility to tetracycline) | nih.gov |

| Chromium (Cr) | > 80 mg/L | Antagonistic (Increased susceptibility to tetracycline) | nih.gov |

| Copper (Cu) | > 100 mg/L | Antagonistic (Increased susceptibility to tetracycline) | nih.gov |

| Zinc (Zn) | Not specified | Minimal effect observed | nih.gov |

Other Organic Co-contaminants:

Nutrients and Carbon Sources: The degradation of CTC can be influenced by the availability of external carbon and nitrogen sources. researchgate.net In some cases, microorganisms can utilize the antibiotic as a carbon or nitrogen source for growth, a process known as metabolic degradation. researchgate.net More commonly, degradation occurs via co-metabolism, where the breakdown of the antibiotic is facilitated by the presence of another primary substrate that supports microbial growth. researchgate.net

Microbiological and Ecological Impact of Chlortetracycline Bisulfate

Elucidation of Antimicrobial Action Mechanisms

The primary antimicrobial effect of chlortetracycline (B606653) bisulfate is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them. drugbank.com This action is the result of its ability to interfere with protein synthesis, a process vital for all cellular functions.

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

Chlortetracycline targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.com Specifically, it binds to the 30S ribosomal subunit, which is the smaller of the two subunits that make up a prokaryotic ribosome. patsnap.compatsnap.comncats.io The binding site is located at the 'A' site (aminoacyl site) of the 16S ribosomal RNA (rRNA) component of the 30S subunit. patsnap.comncats.io

By occupying the A-site, chlortetracycline physically obstructs the binding of aminoacyl-transfer RNA (aa-tRNA). patsnap.compatsnap.com The aa-tRNA molecules are responsible for carrying specific amino acids to the ribosome to be added to the growing polypeptide chain. The inhibition of aa-tRNA binding effectively halts the elongation phase of protein synthesis. patsnap.compatsnap.com Without the ability to produce essential proteins, the bacterial cell cannot grow, replicate, or carry out necessary metabolic functions, ultimately leading to the cessation of bacterial proliferation. patsnap.comdrugbank.com Research has indicated that the binding of tetracyclines to the 30S ribosome is dependent on ribosomal proteins S7, S14, and S19. fao.org

Table 1: Key Molecular Interactions in the Antimicrobial Action of Chlortetracycline

| Interacting Molecule | Role in Protein Synthesis | Effect of Chlortetracycline Binding |

| 30S Ribosomal Subunit | Small subunit of the bacterial ribosome; decodes mRNA. | Primary binding target of chlortetracycline. patsnap.compatsnap.com |

| 16S rRNA | RNA component of the 30S subunit; contains the A-site. | Chlortetracycline binds to the A-site on the 16S rRNA. ncats.ionih.gov |

| Aminoacyl-tRNA (aa-tRNA) | Carries amino acids to the ribosome for protein chain elongation. | Binding to the A-site is blocked by chlortetracycline. patsnap.compatsnap.com |

Role of Metal Ion Chelation in Ribosomal Function Disruption

The ability of chlortetracycline to chelate metal ions is a crucial aspect of its antimicrobial activity. nih.govresearchgate.net Tetracyclines are strong chelating agents, meaning they can form tight bonds with metal ions. nih.gov It is believed that the active form of the drug that binds to the ribosome is a complex between chlortetracycline and a magnesium ion (Mg²⁺). nih.govresearchgate.net

Mechanisms of Bacterial Resistance to Chlortetracycline

The widespread use of chlortetracycline has led to the emergence of bacterial resistance, which can occur through several primary mechanisms. patsnap.com These mechanisms are often encoded by genes that can be transferred between bacteria, facilitating the spread of resistance. ebi.ac.uk

Efflux Pump Systems and Their Genetic Determinants

One of the most common mechanisms of resistance, particularly in Gram-negative bacteria, is the active efflux of the antibiotic out of the bacterial cell. wikipedia.orgbrieflands.com This is mediated by membrane proteins known as efflux pumps. oup.com These pumps act as exporters, removing chlortetracycline from the cytoplasm before it can reach its ribosomal target. brieflands.comtoku-e.com

The genes encoding these efflux pumps are often located on mobile genetic elements like plasmids and transposons, which allows for their transfer between different bacterial species. ebi.ac.uk Several families of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being prominent in Gram-negative bacteria like E. coli. redalyc.orgnih.gov In E. coli, the AcrAB-TolC efflux system is a well-characterized example that can export tetracyclines. nih.gov Overexpression of the genes encoding these pumps, such as tet(A), tet(B), tet(C), and tet(D), leads to increased resistance. brieflands.com

Table 2: Common Tetracycline (B611298) Efflux Pump Genes in E. coli

| Gene | Efflux Pump Group | Prevalence in Tetracycline-Resistant E. coli Isolates (Example Study) |

| tet(B) | Group 1 | 36% brieflands.com |

| tet(A) | Group 1 | 32% brieflands.com |

| tet(G) | Group 1 | 16% brieflands.com |

| tet(Z) | Group 1 | 14% brieflands.com |

| tet(C) | Group 1 | 12% brieflands.com |

| tet(E) | Group 1 | 12% brieflands.com |

| tet(H) | Group 1 | 11% brieflands.com |

| tet(D) | Group 1 | 8% brieflands.com |

Ribosomal Protection Proteins and Their Conformational Modulation

Another significant resistance mechanism involves the production of ribosomal protection proteins (RPPs). wikipedia.orgnih.gov These are soluble cytoplasmic proteins that can rescue the ribosome from the inhibitory effects of chlortetracycline. nih.gov RPPs, such as Tet(M) and Tet(O), are widely distributed among both Gram-positive and Gram-negative bacteria. nih.govasm.org

These proteins bind to the ribosome and are thought to cause a conformational change that dislodges the bound chlortetracycline molecule from the A-site. ebi.ac.uk This action allows the aa-tRNA to bind, and protein synthesis can resume. nih.gov Tet(M) and Tet(O) exhibit GTPase activity, meaning they hydrolyze guanosine (B1672433) triphosphate (GTP) to provide the energy for these conformational changes. ebi.ac.uk The genes for these RPPs are also frequently found on mobile genetic elements, contributing to their widespread dissemination. asm.org

Enzymatic Inactivation Pathways (e.g., Acetyltransferases, Hydrolases)

A less common, but still important, mechanism of resistance is the enzymatic inactivation of the chlortetracycline molecule itself. wikipedia.org This involves enzymes that chemically modify the antibiotic, rendering it unable to bind to the ribosome. wikipedia.orgresearchgate.net

One such class of enzymes is the tetracycline destructases, which are flavoenzymes that catalyze the hydroxylation of the tetracycline molecule. researchgate.netrcsb.org For instance, the enzyme Tet(X) is a monooxygenase that can inactivate a broad spectrum of tetracyclines, including chlortetracycline. researchgate.net This modification prevents the antibiotic from effectively inhibiting protein synthesis. While rarer than efflux and ribosomal protection, enzymatic inactivation represents an emerging threat to the efficacy of tetracycline antibiotics. wikipedia.orgresearchgate.net Research has also explored the potential of anhydrotetracycline (B590944) and its analogues to inhibit this enzymatic inactivation. researchgate.net

Biofilm-Mediated Resistance and Tolerance Strategies

Biofilms, which are communities of microbial cells encased in a self-produced extracellular matrix, exhibit significantly greater resistance and tolerance to antimicrobial agents compared to their free-swimming, planktonic counterparts. oup.comoup.com This heightened recalcitrance is not attributed to a single mechanism but rather a combination of factors that collectively protect the embedded cells. oup.com

Mechanisms contributing to this protective effect include the physical barrier presented by the biofilm matrix, altered microbial physiology due to nutrient and oxygen gradients, and the expression of specific resistance genes. nih.gov The extracellular polymeric substance (EPS) matrix, composed of exopolysaccharides, proteins, and extracellular DNA (eDNA), can impede the penetration of antibiotics. nih.gov For instance, the Pel exopolysaccharide can bind eDNA, which in turn may interact with and sequester certain antibiotics. nih.gov While it is generally accepted that decreased penetration alone does not fully account for biofilm resistance to most agents, it can be a contributing factor. oup.com For example, one study noted that tetracycline was able to reach all cells within a uropathogenic Escherichia coli biofilm within 10 minutes without an immediate loss of viability, suggesting other tolerance mechanisms were at play. oup.com

Within the biofilm, gradients of nutrients and oxygen create microenvironments where microbial cells exhibit different metabolic states. nih.gov Cells in the deeper, oxygen-deprived layers of a biofilm may enter a slower-growing or dormant state. frontiersin.org This reduced metabolic activity can lead to tolerance, as many antibiotics are most effective against rapidly growing cells. frontiersin.org

Furthermore, biofilms facilitate specific genetic resistance mechanisms. The close proximity of cells within the biofilm enhances horizontal gene transfer, allowing for the spread of resistance genes. nih.gov The expression of multidrug efflux pumps, which actively transport antibiotics out of the cell, can also be induced within the biofilm environment. oup.comnih.gov For tetracyclines specifically, a key resistance mechanism is ribosome protection, where bacteria produce proteins that bind to the ribosome, preventing the antibiotic from inhibiting protein synthesis. frontiersin.orgnih.gov

Impact on Microbial Community Structure and Functional Diversity

The introduction of chlortetracycline into environmental and biological systems can exert significant selective pressure, leading to marked changes in the structure and function of microbial communities. mdpi.com These alterations are observed in diverse settings, from agricultural soils receiving manure from treated animals to the complex microbial ecosystems within livestock. capes.gov.brfrontiersin.org The impact manifests as changes in microbial biomass, enzymatic activities, and the relative abundance of different microbial taxa. mdpi.comnih.gov

Soil Microbial Communities

In terrestrial ecosystems, chlortetracycline entering the soil, often through the application of animal manure, can disrupt the native microbial communities that are essential for soil health and nutrient cycling. mdpi.comresearchgate.net The antibiotic can alter key soil biological activities, affecting the organisms responsible for processes like carbon and nitrogen cycling. mdpi.com The extent of this impact can depend on the antibiotic's concentration, soil properties, and the duration of exposure. mdpi.com

Alterations in Soil Enzyme Activities (e.g., Dehydrogenase, Urease, Phosphatase)

Soil enzymes are crucial for the decomposition of organic matter and the cycling of nutrients, and their activity levels are often used as indicators of soil health. Chlortetracycline has been shown to affect the activity of several key soil enzymes.

Research has demonstrated that chlortetracycline can significantly inhibit the activities of dehydrogenase and urease for extended periods, while phosphatase activities appear to be less affected. capes.gov.brresearchgate.net In one 45-day microcosm experiment using soil spiked with chlortetracycline at concentrations of 1, 10, and 100 mg/kg, enzyme activities were initially enhanced on the first day but were then significantly inhibited for up to 45 days. capes.gov.br Another study similarly found that chlortetracycline negatively affects dehydrogenase activity and has a significant inhibitory effect on urease activity, particularly on the first day of incubation. unifi.it In contrast, some reports indicate a temporary increase in dehydrogenase activity in soils contaminated with chlortetracycline. mdpi.com The inhibition of enzyme activity is often linked to the suppression of growth or the death of sensitive microorganisms. mdpi.com

The table below summarizes findings on the effect of chlortetracycline on soil enzyme activities.

| Enzyme | Observed Effect of Chlortetracycline | Research Finding |

| Dehydrogenase | Inhibition | Consistently observed negative effect and significant inhibition. capes.gov.brunifi.it A temporary increase has also been noted in some cases. mdpi.com |

| Urease | Inhibition | Significant inhibition, particularly in the initial phase of exposure. capes.gov.brunifi.it |

| Phosphatase | Slightly Affected / Variable | Found to be only slightly affected in some studies. capes.gov.brresearchgate.net Other reports show an initial inhibition followed by a positive effect with longer incubation. unifi.it |

Community-Level Physiological Profile (CLPP) Responses

Studies investigating the impact of chlortetracycline have shown that CLPP responses can be time-dependent. In one experiment, the microbial community's metabolic activity responded rapidly to chlortetracycline amendment, showing a strong improvement on the first day, but no detectable effect thereafter. capes.gov.brresearchgate.net This suggests that while there is an immediate shock and response from the microbial community, it may be followed by a period of adaptation or recovery, or that the most sensitive metabolic pathways are quickly impacted. capes.gov.brresearchgate.net The method is considered particularly useful for evaluating the short-term toxic effects of pollutants on microbial communities. capes.gov.brresearchgate.net CLPP analyses tend to capture the functional potential of the fast-growing, or copiotrophic, bacteria within a sample, which are often key players in nutrient cycling. plos.orgnih.gov

The table below outlines the observed CLPP responses to chlortetracycline.

| Time Point | CLPP Response to Chlortetracycline | Interpretation |

| Initial (Day 1) | Strong improvement/stimulation of metabolic activity. capes.gov.brresearchgate.net | Indicates a rapid response from the microbial community, possibly as some microorganisms utilize the antibiotic as a carbon source. researchgate.net |

| Later (After Day 1) | No significant detectable effect. capes.gov.brresearchgate.net | Suggests a short-term impact on the measured metabolic functions or that the CLPP method is more sensitive to initial shocks. capes.gov.brresearchgate.net |

Shifts in Dominant Bacterial Phyla and Genera Composition

Chlortetracycline contamination creates a selective pressure that can significantly alter the composition of bacterial communities in the soil, favoring the proliferation of tolerant species while suppressing sensitive ones. mdpi.com High-throughput sequencing has revealed distinct shifts at both the phylum and genus levels.

At the phylum level, repeated treatments with chlortetracycline have been shown to increase the relative abundances of Actinobacteria and Firmicutes, while decreasing the abundance of Proteobacteria. nih.gov However, other studies have found that all tested concentrations of chlortetracycline increased the relative abundance of Proteobacteria and that the highest concentrations also increased Bacteroidetes. mdpi.com Conversely, the abundance of Gemmatimonadetes and Cyanobacteria was observed to decrease. mdpi.com The proliferation of Proteobacteria and Bacteroidetes may suggest their tolerance to higher doses of chlortetracycline. mdpi.com

At the genus level, significant increases in the relative abundance of genera such as Streptomyces, Actinomadura, Mycobacterium, and Streptococcus have been noted following repeated chlortetracycline applications. nih.gov In contrast, high doses of chlortetracycline have been found to reduce the abundance of Flavobacterium. mdpi.com

The table below summarizes the reported shifts in major bacterial phyla due to chlortetracycline exposure.

| Bacterial Phylum | Direction of Shift in Relative Abundance | Reference |

| Proteobacteria | Decrease nih.gov / Increase mdpi.com | Varies by study |

| Actinobacteria | Increase | nih.gov |

| Firmicutes | Increase | nih.govresearchgate.net |

| Bacteroidetes | Increase (at high concentrations) | mdpi.comresearchgate.net |

| Gemmatimonadetes | Decrease | mdpi.com |

| Cyanobacteria | Decrease | mdpi.com |

Rumen Microbial Population Dynamics in Livestock Models

The rumen hosts a complex microbial ecosystem essential for the digestion of feed in ruminants. The administration of oral antibiotics like chlortetracycline can disrupt this delicate balance. frontiersin.org Research shows that feeding chlortetracycline to cattle can inhibit ruminal cellulolytic bacteria, which are crucial for digesting fiber. frontiersin.org This inhibition can negatively affect the digestion of cellulose (B213188). frontiersin.org

The table below details the impact of chlortetracycline on rumen microbial populations.

| Microbial Group/Function | Observed Effect of Chlortetracycline | Consequence |

| Cellulolytic Bacteria | Inhibition/Population Decline frontiersin.org | Impaired cellulose digestion. frontiersin.org |

| Overall Microbial Population | Shift in community structure. frontiersin.org | Disruption of normal microbiota, potentially leading to impaired feed fermentation and acidosis. frontiersin.orgdiamondv.com |

| Volatile Fatty Acid Production | Tendency to decrease (Acetate, Propionate, Butyrate). diamondv.com | Reduced energy supply for the animal. |

Aquatic Microbial Ecosystem Responses

The introduction of chlortetracycline into aquatic ecosystems poses a significant threat to microbial communities, which form the foundation of aquatic food webs and regulate critical biogeochemical processes. frontiersin.org Even at low concentrations, this antibiotic can cause ecologically significant disruptions. frontiersin.org The presence of chlortetracycline and other tetracyclines in aquatic environments can lead to toxic effects, such as inhibiting the growth of microorganisms and promoting the development of bacterial resistance. frontiersin.orgnih.gov

Research has demonstrated the direct toxic impact of chlortetracycline on aquatic microorganisms. In single-substance toxicity tests, chlortetracycline was found to inhibit bacterial protein biosynthesis with an EC50 (half-maximal effective concentration) value of 66 μg/L. frontiersin.org Studies on cyanobacteria, such as Microcystis aeruginosa, have evaluated the effects of various tetracyclines, including chlortetracycline (CTC), on their growth. mdpi.com The presence of these antibiotics in aquatic systems is largely due to sources like human and animal excretion, direct introduction through aquaculture, and improper disposal from hospitals. mdpi.com

The impact of tetracyclines extends to various trophic levels. For instance, tetracycline exposure can inhibit the growth of different algae in concentrations ranging from 0.25 to 30 mg/L, with eukaryotic algae showing greater vulnerability. nih.gov It can also cause antioxidative stress in fish and lead to changes in the gut microflora of aquatic organisms. nih.gov The persistence of chlortetracycline in the aquatic environment is a key factor in its ecological impact. Studies have shown that it degrades via a complex process, with adsorbed forms being the most persistent. nih.gov In microcosm experiments monitoring the antibiotic over 90 days, only two primary degradation products, 4-epi-chlortetracycline and iso-chlortetracycline, were detected in significant amounts, which then undergo microbial mineralization. nih.gov

Table 1: Ecotoxicological Effects of Chlortetracycline on Aquatic Microorganisms

| Organism/Community | Effect | Concentration | Source |

|---|---|---|---|

| Freshwater Biofilms | Inhibition of bacterial protein biosynthesis | EC50: 66 µg/L | frontiersin.org |

| Microcystis aeruginosa | Growth effects | Not specified | mdpi.com |

| Mixed Algae | 94% growth inhibition | 30 mg/L | nih.gov |

| Zebrafish (Danio rerio) Embryos | Embryotoxicity via oxidative stress | Not specified | nih.gov |

Induction and Dissemination of Antibiotic Resistance Genes in Environmental Microbiomes

The widespread use of antibiotics like chlortetracycline in agriculture and veterinary medicine has led to their accumulation in the environment, creating a significant selective pressure that promotes the development and spread of antibiotic resistance. nih.govmdpi.com This environmental contamination with antibiotics and antibiotic-resistant bacteria is a major public health concern. encyclopedie-environnement.orgebsco.com The environment, particularly soil and water, acts as a vast reservoir for antibiotic resistance genes (ARGs). acs.orgnih.gov Human activities, especially the use of antibiotics in food-producing animals, are correlated with elevated levels of ARGs in various environmental compartments. acs.orgsrce.hr Manure from animals treated with antibiotics, when used as fertilizer, is a primary pathway for introducing both the antibiotic compounds and ARGs into the soil. mdpi.com

The collection of all resistance genes in a given environment is known as the "resistome." acs.org While a baseline level of ARGs exists naturally from antibiotic-producing microbes in the soil, anthropogenic pressures have significantly increased the prevalence and diversity of the environmental resistome. acs.org Studies have identified numerous ARGs in environments contaminated with agricultural antibiotics like chlortetracycline. mdpi.com The presence of sub-inhibitory concentrations of antibiotics in the environment is particularly effective at promoting the horizontal transfer of these genes among bacteria. mdpi.com

Mechanisms of Horizontal Gene Transfer (e.g., Conjugation, Transformation)

Bacteria share genetic material, including antibiotic resistance genes, through a process called horizontal gene transfer (HGT), which is a key mechanism for the rapid dissemination of resistance. ebsco.comnih.gov The three primary pathways of HGT are transformation, conjugation, and transduction. ebsco.commdpi.com The presence of antibiotics and other stressors in the environment can accelerate the rate of HGT. nih.gov

Transformation involves the uptake of naked DNA from the environment by a competent bacterial cell. ebsco.commdpi.com When bacteria die and lyse, they release their cellular contents, including plasmids and chromosomal DNA containing ARGs. Other bacteria in the vicinity can then absorb this genetic material and incorporate it into their own genomes. mdpi.com The detection of ARGs in extracellular DNA from the sludge of livestock waste management systems suggests that transformation is a potential mechanism for ARG proliferation in these environments. acs.org

Conjugation is the transfer of genetic material between bacterial cells through direct physical contact, typically via a pilus. ebsco.comasm.org This process is often mediated by mobile genetic elements (MGEs) such as plasmids, which can carry multiple ARGs. mdpi.comnih.gov Conjugation is considered the most dominant HGT pathway for spreading antibiotic resistance. asm.org Studies have shown that the rate of conjugation can be higher in environments like biofilms, where cells are in close proximity. nih.gov Certain antibiotics at subinhibitory concentrations have been shown to promote the frequency of conjugative transfer of plasmids carrying resistance genes. asm.org For example, some research indicates that the transfer of plasmids encoding resistance to tetracyclines is a significant factor in the spread of resistance on farms. mdpi.com

The transfer of ARGs is not limited to bacteria of the same species and can occur between environmental bacteria and human pathogens, posing a direct threat to public health. encyclopedie-environnement.orgnih.gov

Selective Pressure and Resistome Development in Contaminated Environments

Human activities are the primary drivers of changes in the environmental resistome. sustainability-directory.com The continuous exposure to low doses of antibiotics, as often occurs in contaminated agricultural environments, can exert a stronger selection pressure for resistance than short-term, high-dose exposures. mdpi.commdpi.com This pressure not only selects for existing resistant bacteria but also promotes the acquisition of new resistance traits through HGT. nih.gov

Research comparing contaminated and pristine environments clearly demonstrates the impact of this selective pressure. For example, a comprehensive survey found that ARG levels are significantly elevated in areas with intensive antibiotic use compared to natural background levels. acs.org Similarly, wastewater from an oxytetracycline (B609801) production facility and the receiving river showed significantly higher levels of multidrug-resistant bacteria (97%) compared to upstream samples (28%). researchgate.net In these contaminated samples, the tetracycline resistance gene tet(A) was the most common, highlighting the direct selective impact of the antibiotic. researchgate.net The application of manure from swine treated with chlortetracycline also influences the soil microbial community and the fate of ARGs. nih.gov

Table 2: Impact of Antibiotic Contamination on Resistome Development

| Environment | Contaminant Source | Key Finding | Source |

|---|---|---|---|

| Dutch Soils | Archived soils from pre- to post-antibiotic era | Up to a 15-fold increase in levels of tetracycline and other ARGs. | acs.org |

| Various Environments | Intensive antibiotic use | ARG levels are elevated relative to natural background levels. | acs.org |

| River Water | Oxytetracycline production wastewater | 97% of bacteria in wastewater and downstream water were multidrug-resistant, compared to 28% upstream. tet(A) gene was most prevalent. | researchgate.net |

| Swine Manure Compost | Chlortetracycline addition | Variations in ARGs were strongly correlated with changes in the microbial community composition. | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices

Effective sample preparation is a critical prerequisite for accurate quantification, aiming to isolate chlortetracycline (B606653) from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Solid-phase extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of chlortetracycline from diverse sample matrices. The choice of sorbent and elution solvents is tailored to the physicochemical properties of chlortetracycline and the nature of the sample matrix.

Commonly used SPE cartridges for chlortetracycline extraction include polymeric reversed-phase sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) and silica-based sorbents such as C18. A typical SPE protocol involves the following steps:

Conditioning: The SPE cartridge is conditioned, usually with methanol (B129727) followed by deionized water, to activate the sorbent.

Loading: The sample extract is loaded onto the cartridge, where chlortetracycline is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in deionized water) to remove co-extracted impurities. nih.gov

Elution: Chlortetracycline is eluted from the cartridge using a stronger organic solvent, such as methanol. nih.gov

The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Table 1: Example of a Solid-Phase Extraction Protocol for Chlortetracycline

| Step | Reagent/Solvent | Volume | Flow Rate | Purpose |

| Conditioning | Methanol | 3 mL | - | To activate the sorbent |

| Equilibration | Deionized Water | 2 mL | - | To prepare the sorbent for sample loading |

| Sample Loading | Filtered Supernatant | - | 5 mL/min | To retain chlortetracycline on the sorbent |

| Washing | 5% Methanol in Deionized Water | 2 mL | - | To remove interfering substances |

| Elution | HPLC Grade Methanol | 3 mL | 5 mL/min | To recover the analyte from the sorbent |

This table is a generalized representation based on common SPE procedures. nih.gov

Acidified solvents are frequently used for the initial extraction of chlortetracycline from solid and semi-solid matrices. The acidic conditions improve the solubility of tetracyclines and aid in their extraction. A commonly used extraction solution is the Na2EDTA-McIlvaine buffer, which is a mixture of citric acid, disodium (B8443419) hydrogen phosphate, and ethylenediaminetetraacetic acid (EDTA). sciendo.comorientjchem.org The EDTA serves as a chelating agent, binding to divalent cations that can form complexes with tetracyclines, thereby improving their extraction efficiency.

Another approach involves the use of oxalic acid in the extraction solvent. nih.govagriculturejournals.cz The extraction process typically involves homogenization or sonication of the sample with the acidified solvent, followed by centrifugation to separate the liquid extract from the solid matrix.

Chromatographic and Spectrometric Quantification Approaches

Following sample preparation, various chromatographic techniques coupled with different detection methods are employed for the separation and quantification of chlortetracycline.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of chlortetracycline.

UV Detection: UV detection is a common method for quantifying chlortetracycline. The analysis is typically performed at a wavelength where chlortetracycline exhibits maximum absorbance, often around 365 nm or 390 nm. sciendo.comagriculturejournals.cz The mobile phase often consists of a mixture of acetonitrile, methanol, and an acidic aqueous solution, such as 0.05 M oxalic acid, to ensure good peak shape and resolution. agriculturejournals.cz Isocratic or gradient elution can be employed depending on the complexity of the sample matrix. sciendo.comagriculturejournals.cz

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be utilized. researchgate.netthaiscience.info This method often requires a post-column derivatization step to form a fluorescent complex, or it can be based on the native fluorescence of the molecule under specific conditions. The excitation and emission wavelengths are optimized to maximize the signal-to-noise ratio. For instance, excitation at 380-393 nm and emission at 518 nm have been reported for the analysis of tetracyclines. thaiscience.info

Table 2: Comparative Overview of HPLC Detection Methods for Chlortetracycline

| Parameter | UV Detection | Fluorescence Detection |

| Principle | Measures the absorption of UV light by the analyte. | Measures the light emitted by the analyte after excitation at a specific wavelength. |

| Sensitivity | Generally lower than fluorescence detection. thaiscience.info | Higher sensitivity, suitable for trace analysis. thaiscience.info |

| Selectivity | Moderate selectivity. | Higher selectivity due to the specificity of excitation and emission wavelengths. thaiscience.info |

| Typical Wavelengths | 365 nm, 390 nm sciendo.comagriculturejournals.cz | Excitation: ~380-393 nm, Emission: ~518 nm thaiscience.info |

| Common Mobile Phase Components | Acetonitrile, Methanol, Oxalic Acid agriculturejournals.cz | Methanol, Sodium Acetate Buffer thaiscience.info |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the ultrasensitive and highly selective quantification of chlortetracycline. This technique combines the separation power of liquid chromatography with the mass-resolving capabilities of tandem mass spectrometry.

The analysis is typically performed using an electrospray ionization (ESI) source in the positive ion mode. primescholars.comnih.gov Quantification is achieved using the multiple reaction monitoring (MRM) mode, where a specific precursor ion of chlortetracycline is selected and fragmented to produce characteristic product ions. primescholars.com This process provides a high degree of certainty in the identification and quantification of the analyte, even in complex matrices. The use of an internal standard, such as demeclocycline, is common to correct for matrix effects and variations in instrument response. nih.gov The method detection limits for LC-MS/MS can reach the picogram per microliter (pg/µL) level. nih.gov

Table 3: Key Parameters in LC-MS/MS Analysis of Chlortetracycline

| Parameter | Typical Setting/Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | primescholars.com |

| Operating Mode | Multiple Reaction Monitoring (MRM) | primescholars.com |

| Precursor Ion (m/z) | Specific to Chlortetracycline | nih.gov |

| Product Ions (m/z) | At least two characteristic ions for confirmation | nih.gov |

| Internal Standard | Demeclocycline | nih.gov |

| Method Detection Limit | As low as 1.9 pg/µL | nih.gov |

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the quantification of chlortetracycline. jfda-online.com It allows for the simultaneous analysis of multiple samples on a single plate, increasing sample throughput.

The development of an HPTLC method involves the careful selection of a stationary phase, mobile phase, and detection method.

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used. pharmainfo.in

Mobile Phase: The mobile phase composition is optimized to achieve good separation of chlortetracycline from other components. A mixture of solvents with varying polarities, such as toluene, ethyl acetate, and acetic acid, can be employed. pharmainfo.in

Detection and Quantification: After development, the plate is dried, and the separated spots are visualized under UV light. Quantification is performed using a densitometer, which measures the absorbance or fluorescence of the spots. jfda-online.com The concentration of chlortetracycline is determined by comparing the peak area of the sample spot to that of a standard.

Ion Chromatography (IC) for Counterion Determination

The accurate quantification of the counterion in a pharmaceutical salt is critical for determining the correct molecular mass, ensuring the proper stoichiometry between the drug and its counterion, and confirming the completeness of the salt formation. lcms.czthermofisher.com For Chlortetracycline Bisulfate, Ion Chromatography (IC) with suppressed conductivity detection is a well-established and highly effective technique for the determination of the bisulfate (HSO₄⁻) or sulfate (B86663) (SO₄²⁻) counterion. lcms.czthermofisher.com This method offers high sensitivity and specificity for ionic species.

In the analysis of chlortetracycline salts, IC is employed to separate and quantify the anionic counterions. srce.hr The process involves dissolving the solid this compound salt in deionized water. srce.hr The solution is then filtered and injected into the IC system. srce.hr The system typically consists of a guard column, an anion-exchange analytical column (e.g., IonPac AS18 or AS11-HC), a suppressor, and a conductivity detector. lcms.czthermofisher.com A hydroxide-selective anion-exchange column combined with a potassium hydroxide (B78521) eluent gradient is often used to separate a wide variety of inorganic anions. lcms.cz The suppressor reduces the background conductivity of the eluent and enhances the analyte's signal, which allows for very low detection limits. lcms.czthermofisher.com

A study characterizing newly synthesized this compound utilized IC to estimate the anion concentration. srce.hr Standard solutions of sulfuric acid were prepared at various concentrations (e.g., 5, 10, 20, and 40 µg/mL) to create a calibration curve against which the sample's bisulfate concentration could be accurately determined. srce.hr This chromatographic technique demonstrated that the C4-dimethylamino group of chlortetracycline successfully accepts a proton from sulfuric acid to form the corresponding bisulfate salt. srce.hrnih.gov

The conditions for a typical IC analysis for sulfate, which is chemically related to the bisulfate counterion, are detailed in the table below.

Table 1: Example Ion Chromatography Analytical Conditions for Sulfate Determination

| Parameter | Condition 1 |

|---|---|

| Columns | IonPac AG18 (2 x 50 mm), IonPac AS18 (2 x 250 mm) |

| Flow Rate | 0.25 mL/min |

| Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | Suppressed Conductivity |

Data derived from a method for aminoglycoside sulfate compounds, applicable to bisulfate counterion analysis. thermofisher.com

Method Validation and Quality Assurance in Research Settings

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. For chlortetracycline (CTC), validation is typically performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) or Commission Decision 2002/657/EC. nih.govresearchgate.net This involves assessing various performance characteristics to demonstrate the method's reliability, accuracy, and precision.

Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. For chlortetracycline analysis, calibration curves are typically constructed by plotting the instrument response against known concentrations of standard solutions. The linearity is evaluated by the correlation coefficient (R or R²) of the regression line, with values close to 1 indicating excellent linearity. sciendo.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sci-hub.se The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. sci-hub.se These values are often calculated based on the signal-to-noise ratio (S/N), where the LOD corresponds to an S/N of 3 and the LOQ to an S/N of 10. sciendo.com

The following table summarizes linearity, LOD, and LOQ values for chlortetracycline from various validated analytical methods.

Table 2: Linearity, LOD, and LOQ Data for Chlortetracycline (CTC) Analysis

| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (R/R²) | LOD | LOQ |

|---|---|---|---|---|---|

| HPLC-DAD sciendo.com | Medicated Feedingstuffs | 25–2,000 mg/kg | R= 0.9981 | Not Specified | Not Specified |

| HPLC-UV researchgate.net | Pig Solid Manure | Not Specified | Not Specified | 0.2 mg/kg | 0.8 mg/kg |

| LC-MS/MS researchgate.net | Porcine Tissues | 25-600 µg/kg | Not Specified | 25 µg/kg (muscle) | Not Specified |

Precision, Accuracy, and Robustness Evaluations

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Accuracy represents the closeness of the mean test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered. nih.govresearchgate.net

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below presents data on the precision and accuracy of different analytical methods for chlortetracycline.

Table 3: Precision and Accuracy Data for Chlortetracycline (CTC) Analysis

| Analytical Method | Matrix | Spiked Levels | Recovery (Accuracy) | Precision (RSD %) |

|---|---|---|---|---|

| HPLC-DAD sciendo.com | Medicated Feedingstuffs | Not Specified | 93.1% (Mean) | Not Specified |

| HPLC-UV researchgate.net | Pig Solid Manure | 1.0, 2.0, 10.0 mg/kg | 92.2% - 100.73% | Intra-day: 2.81% - 7.11% Inter-day: 1.34% - 3.25% |

| LC-DAD nih.gov | Pig Kidneys | 300, 600, 900 µg/kg | > 70% | Not Specified |

| HPLC-MS researchgate.net | Animal Feed | 300, 1000, 5000 µg/kg | 79.7% - 98.8% | Repeatability: 5.0% - 9.5% Reproducibility: 6.5% - 11.0% |

Ecotoxicological and Indirect Biological Effects on Non Target Organisms

Pharmacokinetic and Bioavailability Studies in Animal Models

The absorption, distribution, and elimination of chlortetracycline (B606653) determine its potential for causing unintended biological effects in non-target animal species.

The oral bioavailability of chlortetracycline is generally low and exhibits significant variability across different animal species. Studies have reported bioavailability percentages ranging from 1% to 18% in chickens, 6% to 25% in pigs, and around 37% in calves. nih.govresearchgate.net In non-pregnant adult ewes, the mean apparent elimination half-life was found to be between 18 and 20 hours. researchgate.net The development of salts like chlortetracycline bisulfate is a strategy aimed at improving the low solubility and bioavailability associated with other forms, such as chlortetracycline hydrochloride. srce.hrresearchgate.net

Once absorbed, CTC is distributed throughout the body. Following oral administration to rats, the highest tissue concentrations are typically found in the liver and kidneys. inchem.org In dogs, intravenous administration led to distribution in various organs and tissues. inchem.org Elimination of chlortetracycline occurs primarily through feces. In rats given an oral dose, approximately 92% of the radioactivity was recovered in the feces within 72 hours. inchem.org Studies in turkeys have shown that intravenously administered CTC is rapidly removed from the blood and excreted via the bile. fao.org

Table 1: Oral Bioavailability of Chlortetracycline in Various Animal Models

| Animal Species | Oral Bioavailability (%) | Source(s) |

|---|---|---|

| Calves | 37% | nih.gov |

| Pigs | 6% - 25% | nih.gov |

| Chickens | 1% - 18% | nih.gov |

| Turkeys | 6% | nih.gov |

Chlortetracycline and its metabolites can persist as residues in animal tissues. Following treatment in chickens, mean values of CTC combined with its primary metabolite, 4-epi-chlortetracycline (4-epi-CTC), have been measured in various tissues. srce.hr For instance, one day after treatment cessation in chickens, residue levels of 835.3 µg/kg in the kidney, 192.7 µg/kg in the liver, and 126.3 µg/kg in muscle tissue have been reported. srce.hr The liver is a primary site for metabolic transformation, where the parent drug is often found as the major component alongside its metabolites. fao.org In broiler chickens treated with CTC, residues of both CTC and 4-epi-CTC were detected in their droppings, with concentrations ranging from 179.5 to 665.8 µg/kg. nih.gov The depletion of these residues from tissues is a critical factor; studies show that CTC can be transferred to egg albumin and yolk, requiring several days for elimination after the withdrawal of medicated feed. srce.hr

Table 2: Chlortetracycline (CTC) and 4-epi-CTC Residues in Chicken Tissues

| Tissue | Concentration (µg/kg) | Source(s) |

|---|---|---|

| Kidney | 835.3 | srce.hr |

| Liver | 192.7 | srce.hr |

| Muscle | 126.3 | srce.hr |

Immunological Responses and Immunomodulation in Animal Models

Chlortetracycline can modulate the immune system of exposed animals, with effects observed on both general immune indicators and across generations.

Studies in various animal models demonstrate that chlortetracycline can suppress immune responses. In chickens and turkeys treated with CTC, a reduction in all serum immunoglobulin fractions (IgM, IgG, IgA) was observed. wur.nl Similarly, the numbers of IgM, IgG, and IgA-bearing lymphocytes in the cecal tonsils and large intestine were also reduced. wur.nl Research involving mice showed that this compound and chlortetracycline mesylate could elicit a strong immune response, influencing immunoglobulin concentrations in serum. srce.hrresearchgate.net A study on weaned piglets also noted changes in serum levels of IgA, IgM, and IgG following CTC administration. oup.com

Compelling evidence from zebrafish models indicates that parental exposure to environmentally relevant concentrations of CTC can cause transgenerational immunosuppression. acs.orgnih.govresearchgate.net This means the immune defenses of the offspring, even those not directly exposed, are weakened. researchgate.netacs.org The effects were observed in both the first (F1) and second (F2) generations of offspring, where both innate and adaptive immunities were suppressed. acs.orgnih.gov

Key findings include a significant reduction in the number of macrophages and neutrophils, which are crucial innate immune cells. acs.orgresearchgate.net Furthermore, the expression of essential immune-related genes and indicators was significantly inhibited. In the F1 and F2 larvae, there was a notable decrease in the expression of immunoglobulin genes (igd, igm, and igz) and other immune indicators like complement component 3 (C3), C-reactive protein (CRP), and lysozyme. acs.orgresearchgate.net This immunosuppression was mechanistically linked to the nuclear factor-κB (NF-κB) signaling pathway. acs.orgnih.govresearchgate.net The adverse immune effects induced by CTC were prevented or alleviated when the zebrafish were co-exposed to an NF-κB antagonist, confirming the pathway's seminal role in CTC-mediated immunotoxicity. acs.orgresearchgate.net

Table 3: Transgenerational Immune Effects of CTC in Zebrafish Offspring

| Immune Parameter | Effect Observed in Offspring (F1/F2) | Associated Pathway | Source(s) |

|---|---|---|---|

| Innate & Adaptive Immunity | Suppressed | NF-κB | acs.orgnih.govresearchgate.net |

| Macrophage & Neutrophil Count | Significantly decreased | NF-κB | acs.org |

| Immunoglobulin Gene Expression (igm, igz) | Significantly inhibited | NF-κB | acs.org |

| Immune Indicator Levels (C3, IgM, CRP) | Significantly decreased | NF-κB | acs.orgresearchgate.net |

Phytotoxicity and Plant Stress Physiology

The presence of chlortetracycline in soil and water can have significant toxic effects on plants and photosynthetic microorganisms. CTC has been shown to inhibit the growth of various plant species, including eggplant, lettuce, and cabbage. mdpi.comnih.govresearchgate.net The observed effects include reduced root length, decreased chlorophyll (B73375) content, and impaired photosynthetic efficiency. nih.govmdpi.com In eggplant, CTC exposure led to a dose-dependent decrease in biomass and chlorophyll fluorescence parameters. mdpi.comresearchgate.net Similarly, in Brassica campestris seedlings, CTC treatment reduced chlorophyll content and resulted in abnormally shaped plastids within the chloroplasts. nih.gov